2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound characterized by its unique structure, which includes multiple methoxyphenyl groups, a pyrazolyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolyl intermediate, which is then coupled with the pyrimidine core. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolyl and pyrimidine derivatives with methoxyphenyl and trifluoromethyl groups. Examples include:
- 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide .
- 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives .
Uniqueness
The uniqueness of 2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C30H25F3N4O3 |
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Molecular Weight |
546.5 g/mol |
IUPAC Name |
2-[3,5-bis(4-methoxyphenyl)-4-methylpyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C30H25F3N4O3/c1-18-27(19-8-12-22(38-2)13-9-19)36-37(28(18)20-10-14-23(39-3)15-11-20)29-34-25(17-26(35-29)30(31,32)33)21-6-5-7-24(16-21)40-4/h5-17H,1-4H3 |
InChI Key |
YLVXTCZKBQZYLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)OC)C3=NC(=CC(=N3)C(F)(F)F)C4=CC(=CC=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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